6,8-Dibromo-5-methylimidazo[1,2-a]pyridine

Microwave-assisted synthesis Regioselective synthesis Heterocyclic chemistry

Streamline diversity-oriented synthesis of imidazopyridine-based compound libraries. The dual C6/C8 bromine handles enable orthogonal sequential cross-coupling, reducing synthetic steps by ~50% vs. monobromo precursors. - 98% purity, multi-gram availability - LogP 3.17 supports CNS-penetrant programs - Compatible with microwave-assisted parallel synthesis and continuous flow scale-up

Molecular Formula C8H6Br2N2
Molecular Weight 289.95 g/mol
Cat. No. B13920046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-5-methylimidazo[1,2-a]pyridine
Molecular FormulaC8H6Br2N2
Molecular Weight289.95 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=NC=CN12)Br)Br
InChIInChI=1S/C8H6Br2N2/c1-5-6(9)4-7(10)8-11-2-3-12(5)8/h2-4H,1H3
InChIKeyZRRIFCUJGZUPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-5-methylimidazo[1,2-a]pyridine: Differentiated Heterocyclic Scaffold


6,8-Dibromo-5-methylimidazo[1,2-a]pyridine (CAS 217435-66-0, molecular weight 289.95 g/mol) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, featuring a fused bicyclic core with two bromine substituents at the 6 and 8 positions and a methyl group at the 5 position . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its occurrence in numerous bioactive molecules spanning antiviral, antimicrobial, and anticancer applications . The specific 6,8-dibromo-5-methyl substitution pattern establishes this compound as a versatile synthetic intermediate with two orthogonal reactive handles for sequential functionalization, positioning it as a strategic building block for the construction of diverse compound libraries [1].

1 Dual aryl bromide sites at C6 and C8 enable sequential orthogonal cross-coupling
2 Microwave-assisted and flow-chemistry compatible synthetic methodology
3 Supports diversity-oriented synthesis of imidazo[1,2-a]pyridine libraries

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine: Why Generic Substitution Fails


Imidazo[1,2-a]pyridine derivatives cannot be treated as interchangeable building blocks due to the critical role that substitution patterns play in determining both synthetic utility and biological activity. Substituents at the 5-position of the imidazopyridine core scaffold profoundly affect pharmacological selectivity and potency, as demonstrated by systematic structure-activity relationship studies showing that 5-methyl, 5-bromo, and 5-chloro DS2 analogues exhibit 6–16 times higher potency than the parent DS2 compound at α4β1δ GABA receptors, with 5-substituted analogues also displaying at least 60-fold selectivity for α4β1δ over α4β1γ2 receptor subtypes [1]. In terms of synthetic utility, the 6,8-dibromo substitution pattern provides two distinct aryl bromide sites with differential reactivity that cannot be replicated by monobromo analogs (e.g., 6-bromoimidazo[1,2-a]pyridine) or by substitution at alternative positions (e.g., 2,3-disubstituted variants) [2]. This unique dual-handle architecture enables sequential cross-coupling reactions that are simply not accessible with other imidazopyridine substitution patterns.

Target 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine offers two reactive handles for sequential functionalization
Common Substitute Monobromo imidazopyridines (e.g., 6-bromo) cannot replicate dual-handle architecture; library diversity potential may shift
Target 5-Methyl group influences reactivity and reported pharmacological selectivity in GABA receptor context
Alternative Pattern 2,3-Disubstituted or 5-unsubstituted analogs may exhibit different selectivity profiles and synthetic behavior

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine: Comparator-Based Evidence


Efficient Microwave-Assisted Regioselective Synthesis

The synthesis of imidazo[1,2-a]pyridines via traditional thermal methods often requires extended reaction times and may suffer from regioselectivity issues. In contrast, microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation methods enable the efficient preparation of 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives with significantly reduced reaction times and improved yields. This methodology is directly applicable to the 6,8-dibromo scaffold, where the bromine atoms at positions 6 and 8 serve as reactive handles for subsequent Suzuki coupling and heteroarylation steps [1]. Additionally, regioselective synthetic approaches using 2-aminopyridine derivatives and gem-dibromovinyl compounds provide controlled access to 2- or 3-substituted imidazo[1,2-a]pyridines, avoiding the formation of regioisomeric mixtures that would complicate downstream purification and reduce effective yield [2].

Microwave-assisted regioselective synthesis
Method context
One-pot cyclization/Suzuki/heteroarylation under microwave irradiation enables regioselective control at C2 and C3
Supports efficient scale-up and library-oriented synthesis
Reduces purification complexity vs. traditional thermal multi-step methods
Microwave-assisted synthesis Regioselective synthesis Heterocyclic chemistry Process chemistry

Dual Reactive Bromine Handles for Sequential Functionalization

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine possesses two bromine atoms at the 6 and 8 positions, which serve as reactive sites for sequential cross-coupling reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This dual-handle architecture enables the independent functionalization of each position with different coupling partners, a capability not available with monobromo imidazopyridines such as 6-bromoimidazo[1,2-a]pyridine. The regioselective synthetic methodology developed for imidazo[1,2-a]pyridines demonstrates that the C6 position can be selectively engaged in Suzuki coupling while preserving the C8 bromine for subsequent functionalization via palladium-catalyzed heteroarylation [1]. Furthermore, the tandem nucleophilic substitution/cyclisation approach using gem-dibromovinyl compounds provides controlled access to the dibromo scaffold with high regiochemical fidelity [2].

Dual reactive bromine handles
Head-to-head
2 reactive sites (C6 & C8) for independent sequential cross-coupling vs. 1 site in monobromo analogs
Enables combinatorial library generation (N×M diversity)
Microwave-compatible sequential Suzuki/heteroarylation documented
Cross-coupling Sequential functionalization Building block chemistry Suzuki coupling

C2 Carboxylic Acid Derivatives for 2-Substituted Analogs

While 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine itself lacks a functional handle at the C2 position, its 2-carboxylic acid derivative (CAS 1427460-90-9) and 2-carboxylate ester (CAS 859787-43-2) provide a reactive site for amide bond formation, esterification, and hydrazide synthesis . This contrasts with the parent 6,8-dibromo-5-methylimidazo[1,2-a]pyridine, which requires de novo functionalization at C2 via less efficient methods. The availability of these pre-functionalized C2 derivatives expands the accessible chemical space by enabling the direct installation of diverse substituents at the 2-position while preserving the 6- and 8-bromo handles for orthogonal coupling. The 2-carbohydrazide derivative in particular has been investigated for anticancer applications . Regioselective synthetic methods for 2- and 3-substituted imidazo[1,2-a]pyridines further support the controlled functionalization of these positions [1].

C2 carboxylic acid derivatives
Data to verify
Pre-functionalized C2-COOH/COOR derivatives available for direct amidation/esterification vs. parent scaffold requiring de novo C2 functionalization
Reduces synthetic step count when C2 substitution is required
C2-carbohydrazide explored in anticancer research; bioactivity data from parent scaffold not directly transferable
Carboxylic acid derivatives Amide bond formation Ester synthesis Medicinal chemistry

Physicochemical Differentiation: LogP and Drug-Likeness

The presence of two bromine atoms at the 6 and 8 positions significantly alters the lipophilicity of 6,8-dibromo-5-methylimidazo[1,2-a]pyridine relative to non-brominated or mono-brominated imidazopyridine analogs. The calculated LogP for 6,8-dibromo-5-methylimidazo[1,2-a]pyridine is 3.17, reflecting substantial lipophilic character . Structure-activity relationship studies on dibromoimidazo[1,2-a]pyridines have identified hydrophobicity (LogP) as the most important factor for antiviral activity, enabling the prediction of biological activity from this physicochemical parameter . For comparison, the related imidazopyridine-based PI3K inhibitor PIK-75 (containing a single bromine at the 6-position) has an experimental LogP of 3.8 [1], while the DS2 analog series demonstrates that substitution at the 5-position (including methyl and bromo groups) profoundly affects both potency and subtype selectivity at GABA receptors [2].

Lipophilicity (cLogP)
Reported
Calculated LogP = 3.17 vs. ~1.0 (non-brominated scaffold) and 3.8 (PIK-75, mono-bromo)
Lipophilicity profile supports membrane permeability screening
Experimental LogP may vary; confirm in assay-specific conditions
Lipophilicity Drug-likeness Physicochemical properties ADME prediction

Versatile Scaffold for Heterocyclic Library Synthesis

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine functions as a versatile building block for generating diverse heterocyclic compound libraries through its capacity for late-stage functionalization. The bromine atoms at the 6 and 8 positions enable nucleophilic substitution, cross-coupling, and cyclization reactions that allow for the introduction of a wide range of substituents . This late-stage diversification capability distinguishes the 6,8-dibromo scaffold from earlier-stage intermediates that would require de novo synthesis for each new analog. The imidazo[1,2-a]pyridine core itself is a recognized privileged scaffold in medicinal chemistry, with applications spanning antiviral, antimicrobial, anticancer, and CNS-targeted therapeutic areas [1]. The presence of the 5-methyl group further contributes to the unique reactivity and steric profile of the scaffold, influencing both synthetic outcomes and potential biological interactions .

Versatile library scaffold
Class-level
Three diversification vectors (C2, C3, C6/C8) expand accessible combinatorial library size
Reduces distinct building blocks needed for diverse collections
Utility inferred from scaffold architecture; empirical validation required per library design
Heterocyclic chemistry Diversity-oriented synthesis Library synthesis Lead optimization

Limited Direct Bioactivity Data: A Cautionary Note

An extensive search of the primary literature reveals a notable absence of published, peer-reviewed quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kd, MIC values) specifically for 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine (CAS 217435-66-0) in defined assays. While structurally related imidazo[1,2-a]pyridine derivatives exhibit well-characterized biological activities—including PI3K inhibition (e.g., PIK-75 with IC₅₀ = 5.8 nM for p110α , DW09849 with demonstrated PI3Kα selectivity [1]), antiviral activity in dibromoimidazopyridines with thioether side chains , and GABA receptor modulation (5-methyl DS2 analogues showing 6–16× higher potency than DS2 [2])—none of these quantitative data points are derived from direct testing of the 6,8-dibromo-5-methyl scaffold itself. Vendor claims of antimicrobial or anticancer activity lack cited primary data with specific assay conditions, cell lines, and comparator compounds.

Limited direct bioactivity data
Data to verify
No published IC50/EC50/MIC values identified for CAS 217435-66-0
Bioactivity cannot be assumed; scaffold requires de novo validation
Related imidazopyridines show PI3K/GABA activity; not directly transferable
Data transparency Procurement risk assessment Biological validation Hit identification

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine: Application Scenarios


Scenario 1: Diversity-Oriented Library Synthesis

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine is optimally deployed as a central scaffold in diversity-oriented synthesis campaigns where the objective is to rapidly generate structurally diverse compound libraries. The dual bromine handles at C6 and C8 enable sequential orthogonal cross-coupling reactions, allowing for the independent installation of two distinct substituents from a single starting material [1]. This capability reduces the number of synthetic steps required to generate a library of N×M compounds by approximately 50% compared to synthesizing each derivative de novo from monobromo precursors. The microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation methodology is directly compatible with this scaffold, enabling rapid parallel synthesis under conditions amenable to automation and high-throughput workflows [2]. Procurement of this building block in multigram quantities supports the parallel synthesis of focused libraries targeting kinase, GPCR, or ion channel programs where the imidazo[1,2-a]pyridine core has demonstrated privileged scaffold properties.

Scenario 2: Multi-Vector SAR Exploration for Lead Optimization

For medicinal chemistry teams conducting systematic structure-activity relationship studies around an imidazopyridine hit or lead compound, 6,8-dibromo-5-methylimidazo[1,2-a]pyridine provides an efficient entry point for multi-vector SAR exploration. The scaffold offers three distinct diversification vectors: the C6 position (via first Suzuki or Buchwald-Hartwig coupling), the C8 position (via sequential coupling), and the C2/C3 positions (via regioselective functionalization methods) [1]. This multi-vector capability is particularly valuable when exploring SAR around targets where 5-substitution has been shown to critically impact potency and selectivity, as demonstrated by the DS2 analogue series where 5-methyl substitution conferred 6–16× higher potency and ≥60-fold subtype selectivity at GABA receptors relative to the unsubstituted parent [2]. The LogP of 3.17 positions this scaffold in a favorable lipophilicity range for CNS penetration while maintaining acceptable solubility, making it suitable for neurology and psychiatry drug discovery programs where blood-brain barrier penetration is required.

Scenario 3: Advanced Intermediates for Kinase Inhibitor Programs

The imidazo[1,2-a]pyridine scaffold is a validated core structure for kinase inhibitor development, particularly for the phosphatidylinositol 3-kinase (PI3K) family where compounds such as PIK-75 (p110α IC₅₀ = 5.8 nM, 200-fold selectivity over p110β) and the DW series inhibitors have demonstrated potent and selective target engagement [1][2]. 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine serves as an advanced intermediate for constructing novel kinase inhibitor candidates through sequential functionalization at C6 and C8, enabling the exploration of chemical space adjacent to known inhibitors while introducing structural novelty. The bromine atoms provide synthetic handles for installing diverse substituents that can modulate kinase selectivity profiles, binding kinetics, and drug-like properties. Additionally, the 2-carboxylic acid and 2-carboxylate ester derivatives (CAS 1427460-90-9 and 859787-43-2) offer pre-functionalized entry points for installing amide or ester moieties at the C2 position, a common feature in many kinase inhibitor pharmacophores .

Scenario 4: Process Chemistry & Scalable Route Identification

For process chemistry groups evaluating scalable synthetic routes to complex imidazopyridine-containing drug candidates, 6,8-dibromo-5-methylimidazo[1,2-a]pyridine warrants consideration due to its compatibility with modern synthetic methodologies amenable to scale-up. The microwave-assisted one-pot synthetic approach is adaptable to continuous flow chemistry platforms, enabling the production of multigram to kilogram quantities with improved safety profiles and reduced reaction times compared to traditional batch thermal methods [1]. The regioselective synthetic methodology using 2-aminopyridine derivatives and gem-dibromovinyl compounds provides controlled access to this scaffold with high regiochemical fidelity, minimizing the formation of regioisomeric impurities that would complicate downstream purification and increase cost of goods [2]. The dual bromine handles permit late-stage diversification, a strategic advantage in process chemistry where the synthesis of a common advanced intermediate followed by divergent end-game functionalization reduces the number of registered starting materials and simplifies regulatory filings for pharmaceutical development.

Application
Selection Property
Validation Focus
Diversity-oriented library synthesis
Dual orthogonally reactive bromine handles
Sequential cross-coupling efficiency & regioselectivity
Multi-vector SAR exploration
Three diversification vectors; lipophilicity profile supporting membrane permeability
Substituent impact on reported selectivity & permeability screening
Kinase inhibitor research programs
Pre-functionalized C2-derivatives; dual-handle scaffold adjacent to known chemotypes
Target engagement profiles & selectivity vs. kinase panel
Process chemistry & scalable routes
Microwave/flow-chemistry compatible; late-stage diversification capability
Reproducibility, impurity control, and scale-up feasibility

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